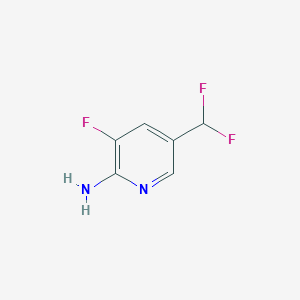

5-(Difluoromethyl)-3-fluoropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-3-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPZKJSTNLCVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Difluoromethyl 3 Fluoropyridin 2 Amine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. However, this same property renders it significantly less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The substituents on the 5-(difluoromethyl)-3-fluoropyridin-2-amine ring further modulate this intrinsic reactivity.

Nucleophilic Substitution Reactions on the Pyridine Ring (excluding amination discussed in synthesis)

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing pyridine rings, provided a suitable leaving group is present at an activated position. For halopyridines, the reactivity is significantly enhanced when the halogen is at the C2 or C4 position due to stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen. Fluorine is often the most effective leaving group in SNAr reactions of heteroaromatics due to the high electronegativity of the atom, which facilitates the initial nucleophilic attack nih.govlookchem.com. Studies have shown that the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine nih.gov.

In the case of this compound, the molecule does not possess a leaving group at the highly activated C2, C4, or C6 positions. The C2 position is occupied by a primary amine, and the C3-fluorine is not in a position that is electronically activated for nucleophilic displacement. The synthesis of related compounds, such as 2-amino-3-fluoropyridine (B1272040) from 2,3-difluoro-5-chloropyridine, proceeds by the selective displacement of the C2-fluorine by ammonia (B1221849), which underscores the heightened reactivity of the C2 position when it bears a good leaving group google.com. Therefore, direct nucleophilic substitution on the pyridine ring of this compound is not a facile transformation under typical SNAr conditions.

Electrophilic Aromatic Substitution on Fluoropyridines

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles google.com. The substituents present on this compound have competing effects that further complicate this reactivity.

Amino Group (-NH₂ at C2): This is a strongly activating, ortho- and para-directing group. It would direct incoming electrophiles to the C3 and C5 positions.

Fluoro Group (-F at C3): This is a deactivating, yet ortho- and para-directing group. It would direct electrophiles to the C2 and C4 positions.

Difluoromethyl Group (-CF₂H at C5): This is a strongly deactivating and meta-directing group. It would direct electrophiles to the C3 position.

Considering these influences, the C3 and C5 positions are blocked. The C2 position is also blocked. The remaining C4 and C6 positions are the only potential sites for substitution. The C4 position is activated by the C3-fluoro group's para-directing influence, while the C6 position is electronically unactivated by any of the substituents. However, the cumulative deactivating effect of the pyridine nitrogen, the C3-fluorine, and the C5-difluoromethyl group would make any electrophilic substitution reaction extremely challenging, likely requiring harsh conditions and resulting in low yields.

Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings google.com. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent google.comthieme-connect.de.

For this compound, the primary amine at C2 can act as a DMG. However, unprotected amino groups are often only moderate DMGs, and protection, for instance as a pivaloyl amide, significantly enhances their directing ability. The primary site for deprotonation directed by a group at C2 would be the C3 position. In this molecule, the C3 position is substituted with fluorine. While C-F bonds can sometimes undergo lithium-halogen exchange, direct deprotonation of a C-H bond is more common in DoM.

The most acidic protons on the ring are likely at the C4 and C6 positions. The acidity of the C4 proton is increased by the inductive effect of the adjacent fluorine atom. The C6 proton is adjacent to the ring nitrogen. Therefore, lithiation could potentially occur at either the C4 or C6 position. Regioselectivity would likely depend on the specific organolithium reagent, solvent, and temperature, and whether the amine is protected. Without a strong directing group, a mixture of products or addition of the organolithium reagent to the pyridine ring could occur.

Transformations of the Amine Functionality

The primary amino group at the C2 position is a versatile functional handle that can readily undergo a variety of transformations, including acylation, sulfonylation, alkylation, and arylation. These reactions provide a straightforward route to a diverse range of derivatives.

Acylation and Sulfonylation

The reaction of the primary amine in this compound with acylating or sulfonylating agents provides a reliable method for the synthesis of the corresponding amides and sulfonamides. These reactions typically proceed under mild conditions with high yields. The resulting amide and sulfonamide functionalities are important in medicinal chemistry and can also serve as robust directing groups for subsequent C-H functionalization reactions.

| Transformation | Reagent Type | General Structure of Reagent | Product Type | General Structure of Product |

|---|---|---|---|---|

| Acylation | Acyl Halide / Anhydride | R-CO-X (X=Cl, Br) / (RCO)₂O | Amide |  |

| Sulfonylation | Sulfonyl Halide | R-SO₂-Cl | Sulfonamide |  |

In the general structures, the pyridine moiety represents 5-(difluoromethyl)-3-fluoropyridin-2-yl.

Alkylation and Arylation

Functionalization of the amino group through the formation of new carbon-nitrogen bonds offers pathways to secondary and tertiary amines.

Direct N-alkylation with alkyl halides can be complicated by over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. Furthermore, competitive alkylation of the pyridine ring nitrogen can occur. More controlled and selective methods, such as reductive amination with aldehydes or ketones, are often preferred for synthesizing secondary amines.

N-arylation is most effectively achieved through modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination justia.com. This palladium-catalyzed reaction allows for the coupling of amines with aryl halides or triflates to form diarylamines justia.comnih.gov. The application of this reaction to 2-aminopyridines has been well-documented, although substrates bearing halides at the C3 position can present challenges, such as potential chelation of the palladium catalyst by the 1,2-diamine-like structure, which can hinder the reaction nih.gov. Nevertheless, with appropriate selection of palladium precatalysts, ligands, and bases, the N-arylation of this compound is a feasible and powerful method for generating diverse derivatives.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | General Structure of Product |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X, X=Br, I) or Aryl Triflates (Ar-OTf) | Pd Precatalyst (e.g., Pd₂(dba)₃), Phosphine (B1218219) Ligand (e.g., RuPhos, BrettPhos), Base (e.g., LiHMDS, NaOtBu) | N-Aryl-2-aminopyridine |  |

In the general structure, the pyridine moiety represents 5-(difluoromethyl)-3-fluoropyridin-2-yl, and Ar represents a substituted or unsubstituted aryl or heteroaryl group.

Palladium-Catalyzed Amination

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology is broadly applicable to the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org While specific studies on the palladium-catalyzed amination of this compound are not extensively documented, the reactivity of analogous 2-aminopyridine (B139424) systems provides valuable insights into its potential transformations.

The 2-amino group of the pyridine ring can be envisioned to undergo further N-arylation or N-alkylation via Buchwald-Hartwig type reactions. The general mechanism for such a transformation involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the N-arylated product and regenerate the active catalyst. wikipedia.org

A study on the radiosynthesis of 2-amino-5-[¹⁸F]fluoropyridines demonstrated the feasibility of palladium-catalyzed amination on a closely related scaffold. nih.govrsc.org In this work, 2-bromo-5-[¹⁸F]fluoropyridine was successfully coupled with a variety of amines, including piperidine, dimethylamine, butylamine, and aniline, using a palladium catalyst. nih.govrsc.org The reaction conditions and yields for these transformations are summarized in the table below, providing a model for the potential reactivity of this compound in similar cross-coupling reactions.

Table 1: Palladium-Catalyzed Amination of 2-bromo-5-[¹⁸F]fluoropyridine with Various Amines

| Amine | Product | Yield (%) |

|---|---|---|

| Piperidine | 2-(Piperidin-1-yl)-5-[¹⁸F]fluoropyridine | 85 |

| Dimethylamine | N,N-Dimethyl-5-[¹⁸F]fluoropyridin-2-amine | 75 |

| Butylamine | N-Butyl-5-[¹⁸F]fluoropyridin-2-amine | 60 |

| Aniline | N-Phenyl-5-[¹⁸F]fluoropyridin-2-amine | 45 |

This data is based on the amination of 2-bromo-5-[¹⁸F]fluoropyridine and serves as a predictive model for the reactivity of this compound. nih.govrsc.org

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key functional moiety that significantly influences the physicochemical and biological properties of the molecule. Its reactivity is primarily centered around the stability of the carbon-fluorine bonds and the potential for derivatization at the difluoromethyl carbon.

The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of fluorinated compounds. ccspublishing.org.cn In the difluoromethyl group, the two C-F bonds are exceptionally stable and generally resistant to cleavage under standard synthetic conditions. This stability is a desirable trait in drug design, as it can enhance metabolic stability.

However, under specific and often harsh conditions, C-F bond activation and cleavage can be achieved. Research into the reductive cleavage of C(sp²)-CF₃ bonds in trifluoromethylpyridines has shown that potent reducing systems can effect detrifluoromethylation. acs.org While this applies to a CF₃ group, it suggests that the C-F bonds in a CF₂H group, although strong, might be susceptible to cleavage under highly reducing conditions. The selective cleavage of a single C-F bond in a trifluoromethyl group to yield a difluoromethyl radical has also been reported, typically involving photoredox catalysis or the use of strong Lewis acids. ccspublishing.org.cnacs.org These methods, however, are not commonly employed for simple derivatization and are more relevant in the context of fundamental reactivity studies. For most practical synthetic applications involving this compound, the C-F bonds of the difluoromethyl group can be considered inert.

Direct derivatization at the carbon atom of the difluoromethyl group is challenging due to the high strength of the C-F bonds and the deactivating effect of the fluorine atoms on the adjacent C-H bond. Electrophilic substitution at this position is generally not feasible.

However, radical-based approaches have shown promise for the functionalization of difluoromethyl groups. For instance, the generation of an α-fluoro-α-radical cation via single-electron transfer could potentially enable the introduction of other functional groups. Furthermore, deprotonation of the C-H bond in the difluoromethyl group would generate a difluorinated carbanion, which could then react with various electrophiles. This approach, however, is complicated by the fact that the fluorine atoms also inductively stabilize the C-H bond, making it less acidic.

Further research is required to explore and develop specific methodologies for the direct and selective derivatization of the difluoromethyl group in this compound, which would expand its utility as a versatile building block in the synthesis of complex molecules.

Derivatization Strategies for Expanding Molecular Complexity from 5 Difluoromethyl 3 Fluoropyridin 2 Amine

Cross-Coupling Reactions at Halogenated Pyridine (B92270) Sites

The fluorine atom at the C3 position of 5-(difluoromethyl)-3-fluoropyridin-2-amine serves as a handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of substituents. While the reactivity of aryl fluorides in cross-coupling can be challenging compared to heavier halides, appropriate ligand and catalyst systems can facilitate these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the derivatization of this compound, this reaction would involve the coupling of the C3-fluoro position with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position.

While specific examples with this compound are not prevalent in the literature, related couplings on 2-aminopyridine (B139424) scaffolds demonstrate the feasibility of this approach. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly when dealing with the less reactive C-F bond.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent |

| 3-Bromopyridine | L-Aspartic acid derivative (9-BBN) | Pd(PPh₃)₄ | K₃PO₄ | THF | Quantitative |

This table presents data from analogous reactions on related pyridine structures to illustrate typical conditions.

The Heck reaction provides a method for the arylation or vinylation of the pyridine ring by coupling with an alkene. wikipedia.org This reaction typically involves a palladium catalyst and a base. wikipedia.org The Sonogashira coupling, on the other hand, enables the formation of a C-C bond between the pyridine ring and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org

For this compound, these reactions would introduce alkenyl and alkynyl functionalities at the C3 position, respectively. These newly introduced unsaturated moieties can then serve as handles for further synthetic transformations. Studies on related 3-halo-2-aminopyridines and bromofluoropyridine derivatives have demonstrated the successful application of Sonogashira couplings. researchgate.netsoton.ac.uk

Table 2: Examples of Sonogashira Coupling with Halogenated Pyridines

| Halopyridine Substrate | Alkyne | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| 5- or 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF |

This table is based on derivatizations of similar pyridine scaffolds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the C3 position of this compound.

Research on the Buchwald-Hartwig amination of 3-halo-2-aminopyridines has shown that the choice of ligand is critical to success. researchgate.netnih.gov Ligands such as RuPhos and BrettPhos have been found to be effective in promoting the coupling of various amines with these substrates. nih.gov The reaction conditions, including the choice of base, are also crucial for achieving high yields and avoiding side reactions. researchgate.netnih.gov

Table 3: Catalyst Systems for Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines

| Substrate | Amine | Catalyst/Ligand | Base |

|---|---|---|---|

| 3-Halo-2-aminopyridines | Primary and secondary amines | RuPhos- or BrettPhos-precatalysts | LiHMDS |

Data in this table is derived from studies on analogous 3-halo-2-aminopyridine systems. nih.govnih.gov

Functional Group Interconversions on the Pyridine Ring

Beyond cross-coupling at the halogen site, the existing amino and difluoromethyl groups on this compound offer opportunities for functional group interconversions (FGI). These transformations can alter the electronic and steric properties of the molecule, leading to new derivatives with different biological profiles.

The primary amino group at the C2 position can be a versatile starting point for various transformations. For instance, it can be acylated to form amides, diazotized to introduce other functional groups, or used as a directing group in subsequent reactions. The difluoromethyl group, while generally stable, can potentially be modified under specific conditions, although this is less common.

Regioselective Functionalization for Complex Molecular Scaffolds

Achieving regioselective functionalization is crucial for building complex molecular scaffolds from this compound. This involves selectively introducing new substituents at specific positions on the pyridine ring. The existing substituents (amino, fluoro, and difluoromethyl groups) will influence the regioselectivity of subsequent reactions through their electronic and steric effects.

For instance, electrophilic aromatic substitution reactions on the pyridine ring are generally challenging but can be facilitated by the activating effect of the amino group. The directing effects of the existing substituents would need to be carefully considered to predict the outcome of such reactions. Alternatively, directed metalation strategies, where a substituent directs the deprotonation of an adjacent position, could be employed for regioselective functionalization.

5 Difluoromethyl 3 Fluoropyridin 2 Amine As a Versatile Chemical Intermediate

Precursor in the Synthesis of Advanced Heterocyclic Systems

The structural framework of 5-(difluoromethyl)-3-fluoropyridin-2-amine, featuring a nucleophilic 2-amino group adjacent to the ring nitrogen, makes it an ideal precursor for the construction of fused heterocyclic systems. This arrangement is particularly conducive to cyclization reactions that yield bicyclic structures with significant biological relevance, such as imidazopyridines. nih.gov

The synthesis of substituted imidazo[1,2-a]pyridines, for example, can be achieved through multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.gov In this process, an aminopyridine, an aldehyde, and an isocyanide react in a single step to form the imidazopyridine core. By using this compound in such reactions, researchers can readily introduce the difluoromethyl and fluoro substituents into the final heterocyclic product. These fused systems are scaffolds of interest in drug discovery, with applications as kinase inhibitors and agents targeting protein-protein interactions. nih.govnih.gov

Furthermore, the amine functionality allows for a range of other transformations to build complex heterocyclic frameworks. It can react with various electrophiles to form amides, ureas, or sulfonamides, which can then undergo further intramolecular reactions to create novel ring systems. The difluoromethyl group at the 5-position and the fluorine at the 3-position are generally stable throughout these transformations, ensuring their incorporation into the final advanced heterocyclic structure.

Building Block for Fluoro-Organic Compounds with Specific Architectures

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, and this compound serves as an excellent building block for creating fluoro-organic compounds with precise architectures. enamine.nete-bookshelf.de The difluoromethyl (CHF2) group is often employed as a bioisostere for hydroxyl, thiol, or amide groups. It can act as a lipophilic hydrogen bond donor, which can significantly influence a molecule's interaction with biological targets. acs.org

As a building block, this compound allows for the direct introduction of the 3-fluoro-5-(difluoromethyl)pyridin-2-yl moiety into a larger molecule. This is typically achieved by forming a new bond at the 2-amino position. For example, it can be used in coupling reactions to be linked to other aromatic or heterocyclic rings, leading to complex molecular architectures. The specific substitution pattern on the pyridine (B92270) ring dictates the spatial orientation of the substituents, which is critical for achieving high-affinity binding to target proteins. The presence of fluorine atoms can also induce specific conformational preferences in the final molecule, further defining its three-dimensional shape. semanticscholar.org

Role in the Development of Pyridine-Based Active Pharmaceutical Ingredients (APIs) and Agrochemicals

Fluorinated pyridine derivatives are integral components of numerous commercialized active pharmaceutical ingredients (APIs) and agrochemicals. semanticscholar.orgmdpi.com this compound serves as a key intermediate in the synthesis of such bioactive compounds. The difluoromethyl group, in particular, has been found in many pesticides due to its ability to moderately regulate metabolic stability, lipophilicity, and bioavailability. acs.org

In the pharmaceutical realm, aminopyridine scaffolds are used to develop a wide range of therapeutic agents. For instance, fluorinated aminopyridines are precursors in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), which are targets in cancer therapy. ossila.com The specific substituents on the pyridine ring are crucial for achieving selectivity and potency.

In agriculture, the development of new fungicides and insecticides often relies on novel heterocyclic scaffolds. The difluoromethyl-pyrazole carboxamide class of fungicides has proven to be highly effective. By analogy, the 5-(difluoromethyl)pyridine moiety derived from this intermediate is a valuable component in the design of new agrochemicals, potentially acting against a range of plant pathogens. acs.org

Table 1: Examples of Bioactive Compound Classes Derived from Fluorinated Aminopyridine Scaffolds

| Compound Class/Target | Application Area | Role of Fluorinated Pyridine Moiety |

|---|---|---|

| Cyclin-Dependent Kinase (CDK) Inhibitors | Pharmaceuticals (Oncology) | Forms part of the core structure essential for binding to the kinase active site. ossila.com |

| Glucokinase Activators | Pharmaceuticals (Diabetes) | Used as a building block for molecules that disrupt the glucokinase-glucokinase regulatory protein interaction. ossila.com |

| SDHI Fungicides | Agrochemicals | The difluoromethyl group contributes to the molecule's efficacy against fungal pathogens. acs.org |

| Acaricides | Agrochemicals | The trifluoromethylpyridine moiety, structurally related, is a key feature in new acaricides like Acynonapyr. semanticscholar.org |

Applications in Radiochemistry and Tracer Development (e.g., 18F-labeling, as a precursor)

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on the synthesis of radiotracers labeled with positron-emitting isotopes. nih.gov Fluorine-18 (18F) is the most commonly used radionuclide for PET due to its favorable physical characteristics, including a 109.8-minute half-life. researchgate.net

This compound is a valuable precursor in the development of 18F-labeled PET tracers. While the compound itself is stable, a closely related precursor, such as one with a nitro or bromo group at the 3-position instead of fluorine, can be used for radiolabeling. Through a nucleophilic aromatic substitution (S_N_Ar) reaction, the nitro or bromo group can be displaced by [18F]fluoride, introduced as K[18F]F-K222 complex, to generate the desired 18F-labeled tracer in high specific activity. researchgate.netresearchgate.net

These 18F-labeled fluoropyridine derivatives are promising candidates for imaging various biological processes. acs.orgnih.gov For example, they can be designed to bind to specific receptors, enzymes, or transporters in the body, allowing for the non-invasive visualization and quantification of these targets in living subjects. This has profound implications for disease diagnosis, monitoring treatment response, and understanding disease mechanisms. The development of novel PET tracers based on pyrazole (B372694) scaffolds, which can be synthesized from aminopyridines, further highlights the utility of this chemical class in radiochemistry. nih.gov

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C).

The ¹H NMR spectrum of 5-(difluoromethyl)-3-fluoropyridin-2-amine is expected to exhibit distinct signals corresponding to the amine protons, the aromatic protons on the pyridine (B92270) ring, and the proton of the difluoromethyl group.

The two protons of the primary amine group (-NH₂) are anticipated to appear as a broad singlet. The chemical shift of amine protons can vary depending on the solvent, concentration, and temperature. The protons on the pyridine ring are expected to appear in the aromatic region, typically between 6.5 and 8.5 ppm libretexts.orgmodgraph.co.uk. The exact chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom at the 3-position and the difluoromethyl group at the 5-position are both electron-withdrawing, which would generally lead to a downfield shift of the ring protons.

The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The chemical shift for such a proton is typically found in the range of 6.5 to 7.5 ppm.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH ₂ | 4.5 - 5.5 | Broad Singlet | - |

| Pyridine-H 4 | 7.0 - 7.5 | Doublet of Doublets | ³JHH, ⁴JHF |

| Pyridine-H 6 | 8.0 - 8.5 | Doublet | ⁴JHH |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. The spectrum of this compound is expected to show two distinct signals corresponding to the two different fluorine environments: the fluorine atom attached to the pyridine ring at the C3 position and the two fluorine atoms of the difluoromethyl group at the C5 position.

The chemical shift of the fluorine atom on the aromatic ring is influenced by its position relative to the nitrogen atom and other substituents. For fluoropyridines, these shifts can be found over a wide range fluorine1.runih.gov. The fluorine at the C3 position is expected to show coupling to the adjacent ring protons.

The two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to appear as a doublet due to coupling with the geminal proton (²JFH). The chemical shift for a difluoromethyl group attached to an aromatic ring typically appears in the range of -90 to -130 ppm relative to CFCl₃ rsc.orgchemrxiv.org.

Expected ¹⁹F NMR Data

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-F 3 | -120 to -140 | Multiplet | ⁴JFF, ⁴JFH, ⁵JFH |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom. In the case of this compound, the carbon signals will be further split by the attached fluorine atoms.

The carbon of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The carbons of the pyridine ring will show coupling to the directly attached fluorine atom (¹JCF) and also smaller long-range couplings (²JCF, ³JCF) to the fluorine atoms of the difluoromethyl group and the fluorine at C3. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen and fluorine atoms acs.org.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignments by establishing connectivity between protons, between protons and carbons, and long-range correlations between protons and carbons, respectively.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F-coupling) |

|---|---|---|

| C 2 | 155 - 165 | Doublet |

| C 3 | 145 - 155 | Doublet |

| C 4 | 120 - 130 | Multiplet |

| C 5 | 115 - 125 | Triplet of Doublets |

| C 6 | 140 - 150 | Doublet of Doublets |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₅F₃N₂), the molecular weight is 162.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162. Due to the presence of two nitrogen atoms, this molecular ion peak will be an even number, consistent with the nitrogen rule.

The fragmentation of aminopyridines often involves initial cleavages related to the amine group and the pyridine ring miamioh.eduyoutube.comlibretexts.org. Common fragmentation pathways could include the loss of small neutral molecules such as HCN or H₂CN. The difluoromethyl group may also undergo fragmentation, potentially leading to the loss of a CHF₂ radical or HF.

Expected Fragmentation Pattern

| m/z | Possible Fragment |

|---|---|

| 162 | [M]⁺ (Molecular Ion) |

| 143 | [M - F]⁺ or [M - NH]⁺ |

| 135 | [M - HCN]⁺ |

| 111 | [M - CHF₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds, the C=C and C=N bonds of the aromatic ring, and the C-F bonds.

The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹ . The C-H stretching of the aromatic ring typically appears around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region chimia.chtandfonline.comresearchgate.net. The C-F stretching vibrations are strong and typically found in the 1000-1300 cm⁻¹ range. The difluoromethyl group will have characteristic C-F stretching bands within this region.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300 - 3500 | -NH₂ | N-H Stretch |

| 3000 - 3100 | Aromatic C-H | C-H Stretch |

| 1600 - 1650 | -NH₂ | N-H Bend |

| 1400 - 1600 | Pyridine Ring | C=C and C=N Stretch |

| 1100 - 1300 | C-F (Aromatic) | C-F Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound.

As of now, there is no publicly available crystal structure data for this specific compound. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the planar structure of the pyridine ring and the geometry of the substituents. It would also provide insight into the solid-state packing of the molecules, including any hydrogen bonding interactions involving the amine group and the nitrogen and fluorine atoms researchgate.netmdpi.comeurjchem.comnih.gov.

Computational and Theoretical Investigations

Quantum Chemical Calculations

No published studies detailing the electronic structure or reactivity predictions for 5-(Difluoromethyl)-3-fluoropyridin-2-amine were found. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges, which are crucial for predicting sites of electrophilic and nucleophilic attack.

There is no available research on the theoretical elucidation of reaction mechanisms involving this compound. Computational studies in this area would be instrumental in understanding the transition states and energy barriers associated with its synthesis and subsequent reactions.

Molecular Modeling Studies Focused on Chemical Interactions

Specific molecular modeling studies investigating the chemical interactions of this compound with other molecules, such as biological macromolecules or solvent molecules, have not been reported.

Conformational Analysis and Intermolecular Interactions

A detailed conformational analysis and investigation of the intermolecular interactions of this compound through computational methods are not present in the current body of scientific literature. Such studies would provide insight into the molecule's three-dimensional structure, flexibility, and potential for forming non-covalent interactions like hydrogen bonds and halogen bonds.

Patent Landscape and Industrial Relevance

Overview of Patented Synthetic Routes to 5-(Difluoromethyl)-3-fluoropyridin-2-amine and its Analogues

A review of the patent literature reveals several key strategies for the synthesis of this compound and related fluorinated pyridines. These methods often involve multi-step sequences that begin with more readily available pyridine (B92270) precursors.

One common approach involves the fluorination of a pre-functionalized pyridine ring. For instance, a chloro- or bromo-substituted pyridine can undergo nucleophilic aromatic substitution with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. google.comgoogleapis.com The reactivity of the pyridine ring towards fluorination is highly dependent on the position of the leaving group and the presence of other activating or deactivating substituents.

Another patented strategy focuses on the introduction of the difluoromethyl group. This can be achieved through various methods, including the reaction of a pyridine aldehyde with a difluoromethylating agent. The synthesis of related difluoromethyl-pyrazole compounds, for example, has been described starting from ethyl difluoroacetoacetate (EDFAA). justia.com

The synthesis of aminofluoropyridines often involves the amination of a di- or tri-halogenated pyridine. For example, 2,3-difluoro-5-chloropyridine can be reacted with ammonia (B1221849) under pressure to yield 2-amino-3-fluoro-5-chloropyridine. google.com Subsequent modifications can then be made to introduce the difluoromethyl group.

A recent patent describes a process for preparing 2-amino-3,5-difluoropyridine from 3,5-difluoro-2-pyridinecarboxamide via a Hofmann rearrangement. google.com This highlights the ongoing innovation in developing more efficient and scalable routes to key fluorinated pyridine intermediates.

Table 1: Selected Patented Synthetic Approaches to Fluorinated Pyridines

| Patent/Reference | Starting Material | Key Reagents and Conditions | Product |

| EP 0146924 A2 | beta-halo-alpha- or gamma-fluoropyridine | KF or CsF, polar aprotic solvent, elevated temperature | alpha,beta- and beta,gamma-difluoropyridine compounds googleapis.com |

| US4973698A | 2,3-dihalo-5-(trifluoromethyl)pyridine | KF or CsF, polar aprotic solvent, elevated temperature | 2,3-difluoro-5-(trifluoromethyl)pyridine google.com |

| CN105669539A | 2,3-difluoro-5-chloropyridine | Ammonia water, high pressure, 120-140°C | 2-amino-3-fluoro-5-chloropyridine google.com |

| WO2025093631A1 | 3,5-difluoro-2-pyridinecarboxamide | Hofmann rearrangement conditions | 2-amino-3,5-difluoropyridine google.com |

| WO2011/061205 | Ethyl difluoroacetoacetate (EDFAA) | Monomethyl hydrazine (MMH), POCl₃, DMF | 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxaldehyde justia.com |

Strategic Importance in Industrial Synthesis of Fluorinated Pyridines

The industrial significance of this compound and its analogues stems from their role as crucial intermediates in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical sectors. The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.comnih.gov

Fluorinated pyridines are integral components of numerous commercialized and investigational drugs and crop protection agents. For instance, certain chlorofluoropyridines serve as intermediates in the preparation of herbicides. googleapis.com The demand for these specialized building blocks is driven by the continuous need for new and improved active ingredients with enhanced efficacy and safety profiles.

The synthesis of these fluorinated pyridines on an industrial scale presents several challenges, including the handling of potentially hazardous reagents and the need for robust and cost-effective processes. Therefore, the development of efficient and scalable synthetic routes is of paramount importance for chemical manufacturers.

Proprietary Methodologies and Process Optimization in Patent Literature

The patent literature not only discloses novel synthetic routes but also provides insights into proprietary methodologies and process optimization strategies aimed at improving the efficiency, safety, and cost-effectiveness of manufacturing fluorinated pyridines.

Process optimization often focuses on several key aspects:

Solvent Selection: The choice of solvent can have a significant impact on reaction rates, yields, and selectivity. For example, the use of a mixture of an aprotic amide and an aromatic hydrocarbon has been shown to improve the yield and selectivity of fluorination reactions. googleapis.com

Catalyst Systems: The development of novel catalyst systems is a major area of research. For instance, Rh(III)-catalyzed C-H functionalization has been explored for the synthesis of 3-fluoropyridines. nih.gov

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing product yield and minimizing the formation of impurities. Patents often detail specific temperature and pressure ranges for amination and fluorination reactions. google.comgoogle.com

Purification Techniques: The development of efficient purification methods is essential for obtaining high-purity products required for pharmaceutical and agrochemical applications. This can involve crystallization, distillation, and chromatographic techniques. google.com

Reagent Selection: The choice of fluorinating agent is a critical consideration. While alkali metal fluorides are commonly used, other reagents like silver(II) fluoride have been investigated for selective C-H fluorination of pyridines. researchgate.net

The continuous innovation in synthetic methodologies, as evidenced by the patent landscape, underscores the strategic importance of this compound and the broader class of fluorinated pyridines in the chemical industry.

Future Research Horizons for this compound

The strategic importance of fluorinated pyridine scaffolds in medicinal and agricultural chemistry has positioned this compound as a compound of significant interest. Its unique substitution pattern, featuring a difluoromethyl group, a fluorine atom, and an amino group, offers a rich landscape for chemical exploration and development. As research progresses, several key avenues are emerging that promise to enhance its synthesis, expand its chemical utility, and unlock its full potential. This article explores the future research directions and unexplored avenues for this valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Difluoromethyl)-3-fluoropyridin-2-amine, and how can intermediates be characterized?

- Methodology : The synthesis typically involves sequential halogenation and fluorination steps. For example, a palladium-catalyzed coupling reaction can introduce the difluoromethyl group to a pyridine scaffold, followed by selective fluorination at the 3-position. Key intermediates should be characterized via , -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For fluorinated analogs, -NMR is critical to distinguish between isomers .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

- Methodology : Use -NMR to resolve distinct fluorine environments: the difluoromethyl group (-CFH) shows a triplet (J ~ 55 Hz), while the 3-fluorine appears as a doublet (J ~ 15 Hz) due to coupling with adjacent protons. Infrared (IR) spectroscopy can identify N-H stretching (~3400 cm) and C-F vibrations (1100–1000 cm). Mass spectrometry (MS) with collision-induced dissociation (CID) can confirm fragmentation patterns unique to the substituent arrangement .

Q. What are the critical storage and handling protocols for this compound?

- Methodology : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the difluoromethyl group. Use moisture-resistant vials and avoid exposure to strong bases, which may deprotonate the amine or degrade the fluorinated groups. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential release of HF under decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the difluoromethyl group installation?

- Methodology : Screen fluorinating agents (e.g., DAST, Deoxo-Fluor) under varying temperatures (0–60°C) and solvents (DCM, THF). Monitor reaction progress via -NMR to minimize over-fluorination. Computational modeling (DFT) can predict transition-state energies for difluoromethylation, guiding catalyst selection (e.g., Cu(I) or Pd(0)) to enhance regioselectivity .

Q. How can conflicting bioactivity data in SAR studies be resolved for fluorinated pyridines?

- Methodology : Perform meta-analyses of published SAR datasets, focusing on fluorine’s stereoelectronic effects. Use molecular dynamics simulations to compare binding modes of this compound with analogs. Validate hypotheses via isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy trade-offs caused by fluorine’s hydrophobic vs. dipole interactions .

Q. What experimental approaches assess the hydrolytic stability of the difluoromethyl group under physiological conditions?

- Methodology : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours. Compare half-lives with control compounds (e.g., trifluoromethyl analogs). Use -NMR to detect fluoride ion release, indicating C-F bond cleavage. Accelerated stability studies at elevated temperatures (50–60°C) can predict long-term behavior .

Q. What mechanistic insights explain fluorine’s impact on target binding affinity in kinase inhibition studies?

- Methodology : Employ X-ray crystallography or cryo-EM to resolve ligand-protein complexes. Compare electron density maps to identify fluorine-mediated hydrogen bonds or hydrophobic contacts. Surface plasmon resonance (SPR) can measure binding kinetics (k/k) for fluorinated vs. non-fluorinated analogs. Mutagenesis studies (e.g., replacing Ser/Thr residues in binding pockets) quantify fluorine’s role in stabilizing interactions .

Tables for Key Data

Table 1 : Comparative -NMR Shifts for Fluorinated Pyridines

| Compound | δ (ppm, vs. CFCl) | Multiplicity | Reference |

|---|---|---|---|

| This compound | -110.2 (CFH), -118.5 (C3-F) | Triplet, Doublet | |

| 5-Trifluoromethylpyridin-2-amine | -63.8 (CF) | Singlet |

Table 2 : Hydrolytic Stability of Fluorinated Groups

| Compound | Half-life (pH 7.4, 37°C) | Degradation Product | Reference |

|---|---|---|---|

| This compound | 48 hours | 5-Carboxylic acid | |

| 3-Trifluoromethylpyridin-2-amine | >72 hours | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.